molecular formula C24H20N2O3 B11644032 N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11644032
M. Wt: 384.4 g/mol
InChI Key: SDLGKALATYUYKR-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a phthalimide moiety linked to an acetamide group, with two benzyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-benzylphthalimide: Lacks the acetamide group but shares the phthalimide core structure.

    N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with different substituents.

Uniqueness: N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the presence of two benzyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoindoline derivatives and contributes to its specific properties and applications.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N,N-dibenzyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C24H20N2O3/c27-22(17-26-23(28)20-13-7-8-14-21(20)24(26)29)25(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2

InChI Key

SDLGKALATYUYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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